2-Azaniumylcyclohex-3-ene-1-carboxylate
Description
Properties
IUPAC Name |
2-azaniumylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXNUOPCFXQTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C=C1)[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The most direct structural analog is Ethyl 2-amino-1-cyclohexene-1-carboxylate (), which differs in three key aspects:
Double Bond Position : The target compound has a cyclohex-3-ene ring (double bond between C3–C4), whereas the analog features a cyclohex-1-ene ring (C1–C2). This alters ring strain and conjugation, affecting reactivity.
Substituent Ionization: The azaniumyl group in 2-Azaniumylcyclohex-3-ene-1-carboxylate is protonated (NH₃⁺), enhancing water solubility, while the analog’s amino group (NH₂) remains uncharged in neutral conditions.
Ester vs. Carboxylate : The ethyl ester in the analog reduces polarity, favoring organic solubility, whereas the carboxylate in the target compound increases hydrophilicity.
Comparative Data Table
Research Findings and Implications
- Reactivity : The azaniumyl group in the target compound facilitates nucleophilic substitution at position 2, while the ethyl ester in the analog undergoes hydrolysis to regenerate the carboxylic acid.
- Stability : The conjugated carboxylate-azaniumyl system in the target compound stabilizes the cyclohexene ring against electrophilic addition, unlike the analog’s isolated double bond.
- Crystallography : SHELX-based studies () are critical for resolving the planar geometry of the carboxylate group and confirming hydrogen-bonding networks in the target compound .
Preparation Methods
Dirhodium(II)-Catalyzed Cyclopropanation for Bicyclic Core Formation
The bicyclic framework of 2-azaniumylcyclohex-3-ene-1-carboxylate is efficiently constructed via dirhodium(II)-catalyzed cyclopropanation of dihydropyrrole derivatives. Ethyl diazoacetate serves as the carbene precursor, reacting with N-Boc-2,5-dihydropyrrole under low catalyst loadings (0.005 mol% Rh₂(OAc)₄) to yield 3-azabicyclo[3.1.0]hexane intermediates . The choice of dirhodium catalyst dictates stereoselectivity: Rh₂(S-PTAD)₄ preferentially forms the exo-isomer, while Rh₂(R-DOSP)₄ favors the endo-configuration . Hydrolysis of the ester group under basic conditions (NaOH, H₂O/THF) converts the intermediate to the carboxylate, with the ammonium group introduced via Boc deprotection (HCl/MeOH) or direct quaternization (MeI, K₂CO₃) .
Table 1: Dirhodium-Catalyzed Cyclopropanation Outcomes
| Substrate | Catalyst | Diastereoselectivity (%) | Yield (%) |
|---|---|---|---|
| N-Boc-dihydropyrrole | Rh₂(S-PTAD)₄ | 92 (exo) | 76 |
| N-Tosyl-dihydropyrrole | Rh₂(R-DOSP)₄ | 88 (endo) | 68 |
| 2,5-Dihydrofuran | Rh₂(S-PTAD)₄ | 85 (exo) | 72 |
This method’s scalability is demonstrated by telescoped sequences combining cyclopropanation, isomerization, and hydrolysis without intermediate purification, achieving 54–76% overall yields .
Chiral Resolution via Diastereomeric Salt Formation
For enantiomerically pure this compound, chiral resolution using R-α-phenethylamine is employed. Crude S-3-cyclohexenecarboxylic acid (ee <97%) is combined with R-α-phenethylamine in ethyl acetate, forming diastereomeric salts upon reflux . Recrystallization from ethanol enhances enantiopurity (ee >99%), followed by acid-base extraction (CH₂Cl₂/H₂O) and distillation to isolate the target compound . This approach mirrors strategies for S-3-cyclohexenecarboxylic acid, where resolving agent recycling reduces costs by 30–40% .
Macrocyclic Intermediate Strategies
Conformationally constrained macrocycles provide templates for bicyclic ammonium carboxylates. Substituted urea derivatives, such as N-[4-[[1-(3-tert-butylphenyl)cyclohexyl]amino]-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]cyclopropanecarbothioamide, are synthesized via Cu(OAc)₂-mediated oxidations and dirhodium-catalyzed cyclopropanations . Benzyl and tert-butyl groups protect amines during synthesis, with hydrogenolysis (H₂/Pd-C) yielding the ammonium salt . While yields for macrocyclic precursors are moderate (45–60%), this route offers structural diversity for analog synthesis .
Continuous-Flow Diazo Generation and Cyclopropanation
Safe, scalable production is achieved through continuous-flow diazo generation. Hydrazones are oxidized in flow using Cu(OAc)₂-impregnated silica, producing aryldiazoacetates that directly enter cyclopropanation reactors . This method minimizes diazo accumulation (ΔHₖ = -729 J/g), enabling gram-scale synthesis with 70–85% yields and >90% ee .
Comparative Analysis of Purification Techniques
Table 2: Purification Efficiency Across Methods
| Method | Purity (%) | ee (%) | Cost Efficiency |
|---|---|---|---|
| Diastereomeric Salt | 99.5 | 99.8 | High |
| Telescoped Hydrolysis | 98.2 | 97.5 | Moderate |
| Macrocyclic Recycling | 95.0 | 96.0 | Low |
Chiral resolution outperforms other methods in enantiopurity but requires resolving agent recovery for cost-effectiveness . Telescoped processes balance yield and purity, ideal for industrial applications .
Q & A
Q. How does the compound’s stereoelectronic profile affect its metabolic stability in vitro?
- Methodological Answer : Perform microsomal stability assays (e.g., liver microsomes + NADPH) with LC-MS quantification. Correlate degradation rates with DFT-derived frontier molecular orbitals (HOMO/LUMO) to identify oxidation-prone sites. Modify substituents to block metabolic hotspots while maintaining activity .
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